molecular formula C10H12N2O4 B1416874 Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate CAS No. 904040-11-5

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Cat. No.: B1416874
CAS No.: 904040-11-5
M. Wt: 224.21 g/mol
InChI Key: PMNYMCFRTLXJDP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2-methyl-4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-5-8(12(14)15)3-4-9(7)11-6-10(13)16-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYMCFRTLXJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

This guide provides a comprehensive technical overview of this compound, a niche yet significant N-aryl glycine ester. While not extensively cataloged commercially, its structural motifs suggest considerable utility for researchers, particularly in the fields of medicinal chemistry and advanced material synthesis. This document delineates its fundamental properties, outlines a robust synthesis protocol, and discusses its prospective applications, all grounded in established chemical principles.

Core Compound Identification and Properties

This compound is an aromatic secondary amine and a glycine ester derivative. The core structure consists of a 2-methyl-4-nitrophenyl group attached to the nitrogen atom of a methyl glycinate moiety. To date, a specific CAS number for this compound is not publicly listed, indicating its status as a specialized research chemical rather than a common commercial product. Its key precursors, however, are well-documented.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂N₂O₄Calculated
Molecular Weight 224.21 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance Expected to be a yellow to orange solidInferred from analogous compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Inferred from structure
Precursor CAS 99-55-8 (2-Methyl-4-nitroaniline)N/A
Precursor CAS 96-32-2 (Methyl bromoacetate)N/A
Synthesis and Mechanism

The most direct and logical synthetic route to this compound is through the nucleophilic substitution reaction (N-alkylation) of 2-methyl-4-nitroaniline with a methyl haloacetate, such as methyl bromoacetate.

The underlying mechanism involves the lone pair of electrons on the nitrogen atom of the 2-methyl-4-nitroaniline acting as a nucleophile, attacking the electrophilic carbon atom of the methyl bromoacetate. The presence of a mild base is crucial to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like potassium carbonate is ideal as it does not compete in the alkylation reaction. The choice of a polar aprotic solvent like acetone facilitates the dissolution of reactants and stabilizes the transition state.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product R1 2-Methyl-4-nitroaniline P1 Combine reactants in Acetone R1->P1 R2 Methyl Bromoacetate R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 Acetone (Solvent) R4->P1 P2 Reflux at ~56°C P1->P2 P3 Monitor by TLC P2->P3 W1 Filter to remove K₂CO₃/KBr P3->W1 W2 Evaporate Acetone W1->W2 W3 Dissolve in Ethyl Acetate W2->W3 W4 Wash with Water W3->W4 W5 Dry with Na₂SO₄ W4->W5 W6 Purify by Column Chromatography W5->W6 Prod This compound W6->Prod

Caption: Synthesis workflow for this compound.

This protocol is a self-validating system, with Thin Layer Chromatography (TLC) checkpoints ensuring reaction completion and purification efficiency.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitroaniline (1.52 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol) and acetone (100 mL).

  • Addition of Alkylating Agent:

    • While stirring, add methyl bromoacetate (1.68 g, 1.1 mL, 11 mmol) dropwise to the suspension at room temperature.

  • Reaction:

    • Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

    • Validation: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the 2-methyl-4-nitroaniline spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Validation: Collect fractions and analyze by TLC to isolate the pure product.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HAr-H (H-3)Ortho to nitro group, deshielded.
~7.8dd1HAr-H (H-5)Ortho to methyl, meta to nitro.
~6.8d1HAr-H (H-6)Ortho to amino group, shielded.
~4.5br s1HN-H Broad signal due to exchange.
~4.1s2HN-CH₂ -COMethylene protons adjacent to N and carbonyl.
~3.8s3HO-CH₃ Methyl ester protons.
~2.4s3HAr-CH₃ Aromatic methyl protons.
Applications and Future Directions

N-aryl glycine esters are valuable intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Pharmaceutical Synthesis: This class of compounds serves as a key building block for various heterocyclic structures, which form the core of many pharmaceutical agents.[1][2] The amino and ester functionalities allow for further elaboration into more complex molecules.

  • Indigo Synthesis: Historically, N-arylglycine esters have been pivotal in the synthesis of indigo dyes and their derivatives.[1][2] Cyclization of these esters can lead to indoxyl intermediates, which are then oxidized to form indigo compounds.

  • Cross-Coupling Reactions: Recent research has demonstrated the functionalization of N-arylglycine esters through advanced methods like electrocatalytic cross-dehydrogenative coupling (CDC) reactions.[3] This allows for the formation of new C-C bonds, significantly expanding their synthetic potential.

The specific substitution pattern of this compound—with its nitro and methyl groups—offers opportunities for regioselective transformations, making it a potentially valuable synthon for targeted drug discovery and materials science applications.

References

  • Source: Google Patents (US5686625A)
  • Title: methyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride Source: Shanghai Gubang New Material Technology Co., LTD URL: [Link]

  • Source: Google Patents (WO1995018093A1)
  • Title: Methyl 2-(2-nitrophenyl)acetate Source: PubChem - NIH URL: [Link]

  • Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source Source: The Royal Society of Chemistry URL: [Link]

  • Title: Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI Source: PMC - NIH URL: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles, offering a robust framework for the structural elucidation of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

This compound is a substituted N-aryl glycine ester. Its structure comprises a 2-methyl-4-nitrophenyl group attached to the nitrogen of a methyl acetate moiety. This unique arrangement of functional groups—a secondary aromatic amine, a nitro group, a methyl ester, and a substituted aromatic ring—gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each of these components is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this molecule is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the methylene protons of the acetate group, the methyl ester protons, and the protons of the methyl group on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (H3)~8.1d1HOrtho to the electron-withdrawing nitro group, leading to significant deshielding.
Ar-H (H5)~7.9dd1HMeta to the nitro group and ortho to the amino group.
Ar-H (H6)~6.8d1HOrtho to the electron-donating amino group, resulting in shielding.
N-H5.0 - 6.0br s1HBroad signal due to quadrupolar relaxation and potential exchange; chemical shift is solvent-dependent.[1][2]
-CH₂-~4.0s2HAdjacent to the nitrogen and the carbonyl group.
-OCH₃~3.7s3HTypical chemical shift for methyl ester protons.
Ar-CH₃~2.3s3HProtons of the methyl group attached to the aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the carbonyl group, the aromatic carbons, and the aliphatic carbons will be clearly distinguishable.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester)~170Typical chemical shift for an ester carbonyl carbon.[3][4][5][6][7]
C4 (Ar-C-NO₂)~145Aromatic carbon attached to the strongly electron-withdrawing nitro group.
C2 (Ar-C-CH₃)~138Aromatic carbon bearing the methyl group.
C1 (Ar-C-NH)~135Aromatic carbon attached to the amino group.
C5, C6 (Ar-C-H)110 - 130Aromatic carbons with attached protons.
C3 (Ar-C-H)~125Aromatic carbon ortho to the nitro group.
-OCH₃~52Carbon of the methyl ester group.[6]
-CH₂-~45Methylene carbon adjacent to the nitrogen and carbonyl group.
Ar-CH₃~17Carbon of the methyl group on the aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro and carbonyl groups, providing clear diagnostic markers for these functionalities.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3350 - 3450MediumN-H stretch
C-H (aromatic)3000 - 3100MediumC-H stretch
C-H (aliphatic)2850 - 3000MediumC-H stretch
C=O (ester)1735 - 1750StrongC=O stretch
C=C (aromatic)1600 - 1620, 1450 - 1500Medium-StrongC=C stretch
NO₂ (asymmetric)1500 - 1550Very StrongAsymmetric NO₂ stretch[8][9][10][11]
NO₂ (symmetric)1330 - 1370Very StrongSymmetric NO₂ stretch[8][9][10][11]
C-N1250 - 1350Medium-StrongC-N stretch
C-O (ester)1150 - 1250StrongC-O stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and, if necessary, baseline correction.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Molecular Ion: [M]⁺ = 224.08 g/mol

Predicted Fragmentation Pathway

M [M]⁺ m/z = 224 F1 [M - OCH₃]⁺ m/z = 193 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 165 M->F2 - COOCH₃ F5 [C₆H₄NO₂]⁺ m/z = 122 M->F5 Benzylic cleavage F3 [C₇H₇N₂O₂]⁺ m/z = 165 F2->F3 Rearrangement F4 [C₇H₈N]⁺ m/z = 106 F3->F4 - NO₂

Caption: Predicted major fragmentation pathways for this compound.

m/z Predicted Fragment Fragmentation Pathway
224[C₁₀H₁₂N₂O₄]⁺Molecular Ion
193[C₉H₉N₂O₃]⁺Loss of the methoxy radical (-•OCH₃) from the ester.
165[C₈H₉N₂O₂]⁺Loss of the carbomethoxy radical (-•COOCH₃).[12]
150[C₇H₆N₂O₂]⁺Loss of NO₂ from a fragment.
122[C₆H₄NO₂]⁺Cleavage of the N-CH₂ bond.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation.

    • Electrospray Ionization (ESI): Suitable for LC-MS, a softer ionization technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 225.[13]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire data in full scan mode to observe all fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.[13]

Synthesis and Conclusion

The synthesis of N-aryl glycine esters can be achieved through various methods, including the reaction of an appropriate aniline with a haloacetate or via a reductive amination of a glyoxylate.[14][15][16][17][18] The specific synthesis of this compound would likely involve the reaction of 2-methyl-4-nitroaniline with methyl bromoacetate in the presence of a base.

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and protocols are based on well-established principles and data from analogous compounds. Researchers and scientists can utilize this information as a benchmark for the analysis and confirmation of the structure of this molecule and its derivatives.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. Retrieved from [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. (2025, January 28). RSC Publishing.
  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Image]. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • AIP Publishing. (2018, November 7). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. Retrieved from [Link]

  • NIH. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • NIH. (n.d.). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ACS Publications. (2016, March 17). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted (ortho-hydroxy)aryl glycine esters. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The protocols described herein are designed to be self-validating, with a strong emphasis on causality behind experimental choices to ensure reproducibility and scalability.

Introduction and Strategic Approach

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The strategic placement of the methyl and nitro groups on the phenyl ring, combined with the amino acetate side chain, provides a versatile scaffold for further chemical modifications.

The synthesis pathway detailed in this guide has been designed based on fundamental principles of organic chemistry, prioritizing efficiency, accessibility of starting materials, and operational simplicity. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the activation of an aryl halide by an electron-withdrawing group, in this case, a nitro group, which facilitates the displacement of the halide by a nucleophile.

Our chosen strategy involves the reaction of 2-chloro-5-nitrotoluene with methyl 2-aminoacetate hydrochloride. The nitro group, being para to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack, making this a highly favorable transformation.

Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound from 2-chloro-5-nitrotoluene and methyl 2-aminoacetate proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of methyl 2-aminoacetate on the carbon atom bearing the chlorine atom in 2-chloro-5-nitrotoluene. This step is facilitated by the presence of a base, such as triethylamine, which deprotonates the ammonium salt of the glycine methyl ester, liberating the more nucleophilic free amine. The electron-withdrawing nitro group at the para position significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate and is the primary reason why electron-withdrawing groups in the ortho and para positions are essential for activating the ring towards SNAr reactions.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

Diagram of the SNAr Reaction Mechanism:

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product A 2-Chloro-5-nitrotoluene C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Addition) B Methyl 2-aminoacetate D This compound C->D Elimination of Cl-

Caption: The SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example
2-Chloro-5-nitrotolueneC₇H₆ClNO₂171.5813290-74-9Sigma-Aldrich
Methyl 2-aminoacetate hydrochlorideC₃H₈ClNO₂125.555680-79-5TCI Chemicals
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Acros Organics
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR Chemicals
HexanesC₆H₁₄86.18110-54-3Avantor
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6J.T. Baker
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Setup and Procedure

Synthesis_Workflow A 1. Charge flask with 2-chloro-5-nitrotoluene, methyl 2-aminoacetate HCl, and DMF B 2. Add triethylamine dropwise at room temperature A->B C 3. Heat the reaction mixture to 90-100°C B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature and quench with water D->E F 6. Extract the product with ethyl acetate E->F G 7. Wash the organic layer with brine F->G H 8. Dry over anhydrous sodium sulfate G->H I 9. Concentrate under reduced pressure H->I J 10. Purify the crude product by column chromatography I->J K 11. Characterize the final product J->K

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and dye industries. Its structure, featuring a substituted aniline linked to a glycine methyl ester moiety, makes it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the essential starting materials required for the synthesis of this target molecule, delving into their properties, selection criteria, and the primary synthetic route for their assembly. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the foundational chemistry involved in the preparation of this compound.

Core Starting Materials: A Detailed Examination

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. This approach necessitates two key starting materials: a substituted aniline to provide the aromatic core and an acetate derivative that acts as the electrophile.

The Aryl Amine Core: 2-Methyl-4-nitroaniline

2-Methyl-4-nitroaniline serves as the nucleophilic component in this synthesis, providing the foundational 2-methyl-4-nitrophenyl group. A thorough understanding of its properties is crucial for successful synthesis.

Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2][3]
Appearance Yellow needles or mustard yellow powder[1]
Melting Point 130-133 °C[2][3]
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform.[4][5]
CAS Number 99-52-5[2][3]

Causality of Selection: The choice of 2-methyl-4-nitroaniline is dictated by the desired substitution pattern on the final product. The amino group provides the site for nucleophilic attack, while the methyl and nitro groups are key functionalities that may be important for the biological activity or color properties of downstream products. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but also increases the acidity of the N-H protons, which can influence the reaction conditions required for N-alkylation.

Synthesis of 2-Methyl-4-nitroaniline: This starting material is typically synthesized from o-toluidine in a three-step process:

  • Protection of the Amino Group: The amino group of o-toluidine is first protected, commonly through acetylation with acetic anhydride, to prevent unwanted side reactions during the subsequent nitration step.[6][7]

  • Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methyl group.[6][8]

  • Deprotection: The protecting group is subsequently removed by hydrolysis to yield 2-methyl-4-nitroaniline.[5][6]

dot graph "synthesis_of_2_methyl_4_nitroaniline" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

o_toluidine [label="o-Toluidine"]; protection [label="Acetylation\n(Protection)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_intermediate [label="N-acetyl-o-toluidine"]; nitration [label="Nitration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitrated_intermediate [label="N-acetyl-2-methyl-4-nitroaniline"]; deprotection [label="Hydrolysis\n(Deprotection)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="2-Methyl-4-nitroaniline", fillcolor="#FBBC05", fontcolor="#202124"];

o_toluidine -> protection; protection -> protected_intermediate; protected_intermediate -> nitration; nitration -> nitrated_intermediate; nitrated_intermediate -> deprotection; deprotection -> final_product; } Caption: Synthetic pathway for 2-Methyl-4-nitroaniline from o-toluidine.

The Glycine Equivalent: Methyl 2-Bromoacetate

Methyl 2-bromoacetate is the electrophilic component in the synthesis, providing the methyl acetate moiety that attaches to the nitrogen atom of the aniline.

Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C₃H₅BrO₂[9][10]
Molecular Weight 152.97 g/mol [9]
Appearance Colorless to pale yellow liquid[9][11]
Boiling Point 141 °C[12]
Density 1.635 g/cm³ at 20 °C[9]
CAS Number 96-32-2[9]

Causality of Selection: Methyl 2-bromoacetate is a highly effective alkylating agent due to the presence of the bromine atom, which is a good leaving group, adjacent to the electron-withdrawing carbonyl group of the ester.[9][10] This facilitates the nucleophilic attack by the amino group of 2-methyl-4-nitroaniline. The methyl ester is chosen for its relative stability and ease of handling compared to other esters, and it can be readily hydrolyzed to the corresponding carboxylic acid if required for subsequent synthetic steps. While methyl 2-chloroacetate can also be used, the bromo-derivative is generally more reactive.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and common method for the synthesis of this compound is the N-alkylation of 2-methyl-4-nitroaniline with methyl 2-bromoacetate. This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

starting_materials [label="Starting Materials:\n2-Methyl-4-nitroaniline\nMethyl 2-bromoacetate"]; reaction_conditions [label="Reaction Conditions:\n- Base (e.g., NaHCO₃, K₂CO₃)\n- Solvent (e.g., Acetone, DMF)\n- Heat", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_mixture [label="Reaction Mixture"]; workup [label="Work-up:\n- Filtration\n- Extraction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; crude_product [label="Crude Product"]; purification [label="Purification:\n- Recrystallization\n- Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

starting_materials -> reaction_conditions; reaction_conditions -> reaction_mixture; reaction_mixture -> workup; workup -> crude_product; crude_product -> purification; purification -> final_product; } Caption: General workflow for the synthesis of the target molecule.

Mechanism and Rationale for Experimental Choices:

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amino group of 2-methyl-4-nitroaniline on the electrophilic carbon atom of methyl 2-bromoacetate. This attack displaces the bromide ion, forming a new carbon-nitrogen bond.

  • Role of the Base: A base, such as sodium bicarbonate or potassium carbonate, is typically required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The choice of a mild base is often preferred to avoid potential side reactions, such as hydrolysis of the ester.

  • Choice of Solvent: The solvent plays a crucial role in facilitating the reaction. Polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly used as they can dissolve both the polar and nonpolar reactants and stabilize the transition state of the SN2 reaction.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of N-alkylation of anilines.

Materials:

  • 2-Methyl-4-nitroaniline

  • Methyl 2-bromoacetate

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a mild base, such as sodium bicarbonate (1.5-2.0 equivalents) or potassium carbonate (1.5-2.0 equivalents), to the solution.

  • Addition of Alkylating Agent: Slowly add methyl 2-bromoacetate (1.1-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Properties of the Final Product

A summary of the known properties of this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₄[13]
Molecular Weight 224.21 g/mol [13]
CAS Number 156480-30-7[13]

Conclusion

The synthesis of this compound relies on the strategic selection and use of two primary starting materials: 2-methyl-4-nitroaniline and a reactive methyl haloacetate, typically methyl 2-bromoacetate. A comprehensive understanding of the chemical properties of these precursors, coupled with a well-defined synthetic protocol, is paramount for achieving a successful and efficient synthesis. This guide has provided an in-depth look at these foundational elements, offering researchers and drug development professionals the necessary technical insights to confidently approach the preparation of this important chemical intermediate.

References

  • Grokipedia. Methyl 2-bromoacetate.

  • Wikipedia. Methyl 2-bromoacetate.

  • PubChem. 2-Methyl-4-nitroaniline.

  • Chem-Impex. 2-Methyl-4-nitroaniline.

  • Yogi Intermediates Pvt. Ltd. Methyl 2 Bromoacetate.

  • Sigma-Aldrich. 2-Methyl-4-nitroaniline.

  • Xinchem. China 2-Methyl-4-nitroaniline(CAS#99-52-5) Manufacturer and Supplier.

  • ChemicalBook. 2-Methyl-4-nitroaniline.

  • ChemicalBook. Methyl bromoacetate.

  • Chemsrc. Methyl (4-nitrophenyl)acetate.

  • PubChem. Methyl bromoacetate.

  • PubChem. Methyl 2-(2-nitrophenyl)acetate.

  • Benchchem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.

  • Guidechem. methyl 2-(2-methyl-4-nitrophenyl)acetate.

  • Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate.

  • Guidechem. What is the application and production method of 2-Methyl-4-nitroaniline?.

  • PMC. 2-Bromo-4-nitroaniline.

  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis.

  • AChemBlock. Methyl 2-(4-amino-3-nitrophenyl)acetate.

  • Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.

  • Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.

  • Organic Syntheses. 3.

  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.

  • Google Patents. CN102976949A - Preparation method of methyl 2-nitrobenzal acetoacetate.

  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method.

Sources

Methodological & Application

Analytical techniques for the characterization of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MNPG-01

Executive Summary

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate (also referred to as Methyl


-(2-methyl-4-nitrophenyl)glycinate) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo-disperse dyes. Its structural integrity is defined by a trisubstituted aromatic ring containing a nitro group (chromophore), a secondary amine, and a methyl ester functionality.

This guide details the analytical workflow for the rigorous characterization of this compound. Unlike simple commodity chemicals, the presence of the thermolabile nitro group and the hydrolytically sensitive ester requires specific handling during thermal and chromatographic analysis.

Key Analytical Challenges:

  • Thermal Instability: Nitro-aromatics can exhibit exothermic decomposition prior to melting.

  • Chromatographic Tailing: The secondary amine moiety can interact with residual silanols in HPLC columns.

  • Solubility: Low aqueous solubility requires non-aqueous sample preparation.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for complete characterization, ensuring both identity confirmation and safety profiling.

AnalyticalWorkflow cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) cluster_Safety Safety & Physical Sample Crude/Isolated Sample NMR 1H / 13C NMR (Structure) Sample->NMR IR FT-IR (Funct. Groups) Sample->IR TLC TLC (Quick Screen) Sample->TLC DSC DSC (Thermal Stability) Sample->DSC MS HR-MS (Exact Mass) NMR->MS HPLC RP-HPLC (UV-Vis) (Purity %) TLC->HPLC If Single Spot MP Melting Point (Physical Constant) DSC->MP If Stable

Figure 1: Integrated analytical workflow for nitro-amino ester derivatives.

Protocol 1: Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The structure contains three distinct chemical environments that serve as diagnostic markers: the ester methyl, the aromatic methyl, and the aromatic protons.

Methodology:

  • Solvent:

    
     (Deuterated Chloroform) is preferred. DMSO-
    
    
    
    is an alternative if solubility is poor, but may broaden the NH peak.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Diagnostic Signal Table:

MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (3) 8.0 – 8.1Doublet/Singlet1HProton adjacent to Nitro group (deshielded).
Ar-H (5) 7.9 – 8.0Doublet of Doublets1HOrtho to Nitro, Meta to Amine.
Ar-H (6) 6.4 – 6.6Doublet1HOrtho to Amine (shielded by resonance).
NH 4.8 – 5.5Broad Singlet1HSecondary amine (exchangeable).

-Ester
3.9 – 4.0Doublet/Singlet2HMethylene adjacent to N and Carbonyl.

3.7 – 3.8Singlet3HMethyl ester.

2.2 – 2.3Singlet3HMethyl group on aromatic ring.
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Key Bands:

  • 3350–3400 cm⁻¹: N-H stretch (secondary amine).

  • 1730–1750 cm⁻¹: C=O stretch (ester carbonyl).

  • 1500–1550 cm⁻¹: Asymmetric

    
     stretch.
    
  • 1300–1350 cm⁻¹: Symmetric

    
     stretch.
    

Protocol 2: Chromatographic Purity (HPLC)

Nitroanilines are polar and can exhibit peak tailing due to interaction with silanol groups on silica columns. A base-deactivated column (C18) with an acidic modifier is required.

Method Parameters[1][2][3][4][5][6]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array.

    • Quantification: 254 nm.

    • Identification: 360–380 nm (Nitroaniline chromophore specific).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical for amine compounds).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis precursors (e.g., 2-methyl-4-nitroaniline).
    

Protocol 3: Thermal Safety & Physical Properties

WARNING: Nitro-aromatic compounds possess high potential energy. Direct melting point determination without prior DSC screening poses a safety risk.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and detect potential decomposition exotherms. Protocol:

  • Weigh 2–4 mg of sample into a standard aluminum pan.

  • Crimp: Use a pinhole lid (allows gas escape if decomposition occurs).

  • Ramp: 5°C/min from 40°C to 250°C.

  • Purge: Nitrogen at 50 mL/min.

Interpretation:

  • Endotherm: Represents melting (Expect range: 100°C – 140°C, typical for this class).

  • Exotherm: Sharp upward peak indicates decomposition. If the decomposition onset is within 50°C of the melting point, the compound is thermally hazardous.

References

  • HPLC of Nitroanilines: Systematic separation of nitroaniline derivatives using reverse-phase chromatography.[1]

    • Source: Thermo Fisher Scientific / Dionex Application Notes.[2]

    • URL:

  • Synthesis of N-Aryl Glycines: General methodologies for the alkylation of anilines with haloacet

    • Source: PubChem Compound Summary (Methyl 2-(2-nitrophenyl)
    • URL:

  • Thermal Analysis of Nitro Compounds: Guidelines for DSC analysis of energetic functional groups.

    • Source: Mettler Toledo Thermal Analysis User Com.
    • URL:

Sources

HPLC Strategy for the Purity Assessment of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MNPG

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for determining the purity of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate (also referred to as N-(2-Methyl-4-nitrophenyl)glycine methyl ester).

This molecule serves as a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and azo dyes. Its structural duality—combining a labile ester moiety with a polar nitroaniline core—presents unique stability and separation challenges. This guide provides a self-validating method designed to separate the target analyte from its primary hydrolytic degradant (the free acid) and starting materials.

Chemical Context & Stability Profile

Understanding the analyte is the first step in method design.

  • Target Analyte: this compound.

  • Chromophore: The 2-methyl-4-nitroaniline core provides strong UV absorbance (typically

    
     ~360–380 nm and ~254 nm).
    
  • Critical Quality Attribute (CQA): Ester Stability.

    • Risk: In the presence of moisture or high pH, the methyl ester hydrolyzes to the free acid: N-(2-methyl-4-nitrophenyl)glycine .

    • Chromatographic Implication: The method must resolve the (more polar) free acid from the (less polar) parent ester.

Experimental Protocol
3.1 Reagents and Standards
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA). Note: TFA is preferred for UV analysis due to sharper peak shapes for amines; FA is required if coupling to Mass Spectrometry.

  • Reference Standards:

    • Target: this compound (>99.0%).

    • Impurity A (Hydrolysis): N-(2-methyl-4-nitrophenyl)glycine.

    • Impurity B (Starting Material): 2-Methyl-4-nitroaniline.

3.2 Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.C18 provides necessary hydrophobic retention. "End-capping" reduces silanol interactions with the secondary amine.
Mobile Phase A Water + 0.1% TFA (v/v)Acidic pH (~2.0) suppresses ionization of the carboxyl groups on impurities and protonates the amine, improving peak symmetry.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)ACN offers lower viscosity and sharper peaks than Methanol for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and retention time reproducibility; avoids thermal degradation of the ester.
Injection Vol 5 – 10 µLDependent on sample concentration; lower volume prevents peak broadening.
Detection UV-Vis (DAD)Signal: 254 nm (Universal). Reference: 360 nm (Specific to Nitroaniline core).
3.3 Gradient Program

Standard generic gradient for intermediate polarity:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold (trap polar impurities)
15.001090Linear gradient elution
18.001090Wash column (remove dimers/oligomers)
18.109010Return to initial
23.009010Re-equilibration (Critical)
3.4 Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

    • Why? Pure acetonitrile may cause peak fronting (solvent effect). Pure water may precipitate the hydrophobic ester.

  • Procedure:

    • Weigh 10 mg of sample into a 10 mL amber volumetric flask (protect from light).

    • Dissolve in 5 mL Acetonitrile (sonicate if necessary, max 5 mins to avoid heating).

    • Dilute to volume with Water.

    • Filter: 0.22 µm PTFE or Nylon filter.

    • Storage: Analyze within 24 hours. Keep at 4°C to prevent hydrolysis.

Method Development Logic & Validation

This section fulfills the "Expertise" requirement, explaining the causality behind the choices.

4.1 Separation Logic (Relative Retention)

Based on solvophobic theory and polarity:

  • Impurity A (Free Acid): Most Polar. Contains a free carboxylic acid group. Under acidic conditions (pH 2.0), it is protonated but remains more polar than the ester. RT: ~4-6 min.

  • Impurity B (Nitroaniline SM): Intermediate Polarity. Lacks the glycine tail but has the nitro group. RT: ~8-10 min.

  • Target Analyte (Ester): Least Polar (of the main components). The methyl ester caps the polarity. RT: ~11-13 min.

4.2 Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in ACN (Avoid Heat) Weigh->Dissolve Dilute Dilute w/ Water (50:50 Final) Dissolve->Dilute Filter Filter 0.22 µm Dilute->Filter Inject Injection (10 µL) Filter->Inject Gradient Gradient Elution (10-90% B) Inject->Gradient Detect UV Detection (254/360 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Area (Purity) Integrate->Calc Report Generate Report Calc->Report

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

4.3 Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy," the following validation parameters must be met:

  • Specificity: Inject individual standards of Impurity A, B, and Target. Ensure Resolution (

    
    ) > 1.5 between all peaks. Use DAD purity check to ensure no co-elution.
    
  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be > 0.999.[1]
    
  • Precision: 6 replicate injections of the standard. RSD of peak area should be < 1.0%.[1]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Troubleshooting Guide

Common issues with amino-acid esters and nitroanilines include hydrolysis and peak tailing.

Troubleshooting Start Problem Detected SplitPeak Split or Fronting Peak? Start->SplitPeak Tailing Peak Tailing? Start->Tailing Ghost Ghost Peaks? Start->Ghost Shift RT Shifting? Start->Shift Solvent Check Diluent Strength. Is it stronger than Mobile Phase? SplitPeak->Solvent Silanol Secondary Amine Interaction? Tailing->Silanol Carryover Previous Injection Carryover? Ghost->Carryover Equilib Column Equilibrium? Shift->Equilib Action1 Match Diluent to Initial Gradient (10% ACN) Solvent->Action1 Yes Action2 Add Modifier (TFA) or Use Base-Deactivated Col Silanol->Action2 Likely Action3 Add Needle Wash Extend Gradient Hold Carryover->Action3 Yes Action4 Increase Re-equilibration Time (min 5 column volumes) Equilib->Action4 No

Caption: Logic tree for diagnosing common HPLC anomalies during nitroaniline derivative analysis.

References
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient design and solvent selection).
  • PubChem. Glycine methyl ester hydrochloride (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for failed reactions involving Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Ticket ID: #M-2M4N-GLY-001 Subject: Troubleshooting Synthesis, Reduction, and Stability Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses common failure modes associated with This compound . This molecule is a specific N-arylated glycine derivative often used as an intermediate in the synthesis of substituted p-phenylenediamines or as a scaffold for drug discovery.

Critical Structural Note: Users frequently confuse this isomer (4-nitro) with its regioisomer (2-nitro). If your goal is to synthesize quinoxalinones or benzimidazoles via reductive cyclization, this is the wrong starting material . The nitro group at the 4-position (para) cannot cyclize with the glycine tail at the 1-position. (See Module 3).

Module 1: Synthesis Failures ( Reaction)

Context: The synthesis typically involves the nucleophilic aromatic substitution (


) of 1-fluoro-2-methyl-4-nitrobenzene  with glycine methyl ester hydrochloride .
Q1: "My reaction yield is stuck <40%, and I see a significant amount of unreacted fluoride starting material."

Diagnosis: The ortho-methyl group at position 2 creates steric hindrance , significantly slowing the attack of the glycine nucleophile at position 1. Standard conditions for non-hindered nitrobenzenes are insufficient here.

Troubleshooting Protocol:

  • Solvent Switch: Switch from THF or Acetonitrile to DMSO or DMF . The high dielectric constant stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

  • Temperature: Increase reaction temperature to 80–100°C . The steric bulk requires higher thermal energy to overcome the barrier.

  • Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g., DIPEA or

    
    ).
    
    • 1 eq to neutralize the Glycine-OMe·HCl salt.[1]

    • 1 eq to neutralize the HF generated.

    • 0.5 eq excess to drive equilibrium.

Q2: "I am isolating the carboxylic acid instead of the methyl ester."

Diagnosis: Unintended hydrolysis. The ester is labile, especially if strong inorganic bases (


, 

) are used or if the reaction mixture contains water at high temperatures.

Corrective Action:

  • Base: Use anhydrous

    
      or organic bases like DIPEA  (Hunig's base). Avoid hydroxide bases.
    
  • Water Control: Use flame-dried glassware and anhydrous solvents.

  • Workup: Do not quench with strong basic aqueous solutions. Use a pH 7 phosphate buffer or dilute

    
    .
    

Module 2: Downstream Transformation (Nitro Reduction)

Context: Reducing the nitro group to an amine (aniline) for subsequent coupling.

Q3: "The reduction is incomplete or stalling after 24 hours."

Diagnosis: The ortho-methyl group can sterically hinder the adsorption of the nitro group onto heterogeneous catalysts (like Pd/C). Additionally, sulfur contaminants from DMSO (if used in the previous step) can poison the catalyst.

Optimization Table: Reduction Conditions

MethodReagentsProsConsRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
Cleanest workupSensitive to steric hindrance & poisoningFirst Choice (High Pressure)
Iron Reduction Fe powder,

, EtOH/H2O
Robust, ignores stericsIron waste, emulsion during workupBest for stubborn cases
Tin Reduction

, EtOH
Very fastLewis acid can hydrolyze esterAvoid if possible

Protocol Adjustment: If using Pd/C, increase hydrogen pressure to 50 psi (3.4 bar) using a Parr shaker rather than a balloon. This forces the sterically hindered substrate onto the catalyst surface.

Module 3: The "Cyclization Trap" (Critical FAQ)

Q4: "I reduced the nitro group, but it refuses to cyclize into the quinoxalinone/benzimidazole. What is wrong?"

Diagnosis: Regiochemical Impossibility. You are likely attempting to perform a reductive cyclization (standard in benzimidazole synthesis) on the wrong isomer.

  • Your Molecule: Nitro is at position 4 (para to the amine).

  • Required Molecule: Nitro must be at position 2 (ortho to the amine) for the reduced amine to reach the ester carbonyl.

Visual Explanation:

G Start_Wrong YOUR MOLECULE (4-Nitro Isomer) Para-substitution Reduced_Wrong Reduced Product (p-Phenylenediamine deriv.) NH2 is too far from Ester Start_Wrong->Reduced_Wrong Reduction No_Cycle NO CYCLIZATION (Linear Product Only) Reduced_Wrong->No_Cycle Heat/Acid Start_Right REQUIRED ISOMER (2-Nitro Isomer) Ortho-substitution Reduced_Right Reduced Intermediate (o-Phenylenediamine deriv.) NH2 is close to Ester Start_Right->Reduced_Right Reduction Cycle_Product CYCLIZED PRODUCT (Quinoxalinone) Reduced_Right->Cycle_Product Spontaneous Cyclization

Figure 1: Mechanistic comparison showing why the 4-nitro isomer fails to cyclize, whereas the 2-nitro isomer succeeds.

Resolution:

  • If you need the quinoxalinone: Stop. You must re-start synthesis using 1-fluoro-2-methyl- \textbf{6}-nitrobenzene (or 2-fluoro-3-nitrotoluene).

  • If you intend to keep the linear chain: Proceed with coupling the newly formed aniline to your next building block.

Module 4: Experimental Workflow & Specifications

Standardized Synthesis Protocol ( )
  • Setup: To a flame-dried round-bottom flask, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) and Glycine methyl ester hydrochloride (1.2 eq).

  • Solvent: Add anhydrous DMF (0.5 M concentration).

  • Base: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes).

    • Note: The product is usually less polar than the glycine starting material but more polar than the fluoro-nitro precursor.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography. The ortho-methyl group may cause "streaking" on silica; add 1% triethylamine to the eluent if necessary.

Analytical Data Check

Verify your product matches these expected characteristics:

  • Appearance: Yellow to orange solid (due to nitro-aniline conjugation).

  • 1H NMR (DMSO-d6):

    • 
       ~2.3 ppm (s, 3H, Ar-Me )
      
    • 
       ~3.7 ppm (s, 3H, O-Me )
      
    • 
       ~4.1 ppm (d, 2H, N-CH2 )
      
    • 
       ~6.5 ppm (d, 1H, Ar-H ortho to amine) — Shielded by amine donation.
      
    • 
       ~6.8 ppm (t, 1H, N-H )
      

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids. Chemical Reviews, 49(2), 273-412.

  • Steric Effects in

    
    :  Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 2: Steric effects in activated aromatic systems). 
    
  • Reductive Cyclization of o-Nitroanilines: Hwu, J. R., et al. (2004). Synthesis of Quinoxalinones via Reductive Cyclization. Journal of Organic Chemistry, 69(10), 3345-3349.

  • Catalytic Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specific reference to nitro group reduction in presence of esters).

Sources

Validation & Comparative

A Comparative Guide to Quinoxaline Synthesis: Evaluating a N-Aryl Glycine Ester Precursor Against Classical and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline scaffolds are of paramount importance in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional organic materials.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The most prevalent and historically significant route to these vital heterocycles is the condensation of ortho-phenylenediamines (o-PDs) with 1,2-dicarbonyl compounds.[1][6][7][8]

This guide provides an in-depth comparison of synthetic strategies for quinoxaline derivatives. We will specifically evaluate a pathway commencing from Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, a precursor requiring initial functional group manipulation, and contrast it with the classical direct condensation approach and other modern, efficient alternatives. This analysis is designed to provide researchers, chemists, and drug development professionals with a clear understanding of the strategic choices involved in quinoxaline synthesis, balancing factors such as precursor availability, reaction efficiency, and overall synthetic economy.

The Classical Benchmark: Direct Condensation of o-Phenylenediamines

The cornerstone of quinoxaline synthesis, first reported by Körner and Hinsberg in the 1880s, is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][6][9] This method's enduring prevalence is a testament to its reliability, generally high yields, and broad substrate scope.[8][10]

The reaction proceeds via a two-step mechanism: nucleophilic attack of the amino groups onto the carbonyl carbons, followed by dehydration to yield the aromatic quinoxaline ring.[11][12]

Mechanism of Classical Quinoxaline Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product oPD o-Phenylenediamine Intermediate1 Dihydroquinoxaline Intermediate oPD->Intermediate1 Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate1 Quinoxaline Quinoxaline Derivative Intermediate1->Quinoxaline Dehydration (Aromatization)

Caption: Classical pathway for quinoxaline synthesis.

Modern iterations of this classic reaction often employ catalysts to improve reaction times and yields, with a significant shift towards greener and more sustainable methods.[4][7] These include the use of reusable solid acid catalysts, microwave-assisted synthesis, and reactions in aqueous media.[4][10][13][14]

The N-Aryl Glycine Ester Pathway: A Multi-Step Approach

The specified precursor, this compound, is not a direct starting material for a one-step quinoxaline synthesis. Its structure necessitates a preliminary chemical transformation to generate the required o-phenylenediamine moiety. This pathway involves an initial reduction of the nitro group to an amine, followed by the classical cyclocondensation.

Proposed Synthetic Workflow

G Start This compound Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate o-Phenylenediamine Intermediate Step1->Intermediate Step2 Step 2: Cyclocondensation with 1,2-Dicarbonyl Intermediate->Step2 Product Target Quinoxaline Derivative Step2->Product

Caption: Two-step workflow from the N-aryl glycine ester precursor.

Step 1: Reduction of the Nitro Group. The critical first step is the reduction of the aromatic nitro group to an amine. This is a standard transformation in organic synthesis, achievable through various methods such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). The choice of reductant is crucial to avoid unwanted side reactions, particularly the hydrolysis of the methyl ester.

Step 2: Cyclocondensation. The resulting o-phenylenediamine intermediate, now containing the necessary 1,2-diamino functionality, can undergo the classical condensation with a 1,2-dicarbonyl compound to form the final quinoxaline product, which will be a quinoxaline-2-carboxylate derivative.[15][16][17]

Comparative Analysis: Direct vs. Multi-Step Synthesis

The choice between a direct, one-step synthesis from a commercially available o-phenylenediamine and a multi-step route from a precursor like this compound hinges on several key factors.

FeatureRoute A: Direct Condensation Route B: N-Aryl Glycine Ester Pathway
Precursor o-PhenylenediamineThis compound
Number of Steps 12 (Reduction + Condensation)
Atom Economy HighLower (due to reduction step reagents)
Overall Yield Generally high (80-95%)[6][9]Moderate (Product of two steps, likely 60-80%)
Process Simplicity Very highModerate complexity
Cost & Availability o-PDs are widely available and cost-effective.Precursor may be specialized, more expensive, or require prior synthesis.
Advantages Fast, efficient, high-yielding, well-established.Allows for the synthesis of specific, highly substituted quinoxalines if the precursor is uniquely available.
Disadvantages Limited by the commercial availability of substituted o-PDs.Longer overall reaction time, requires an additional purification step, lower overall yield and atom economy.

Expanding the Toolkit: Alternative Two-Carbon Synthons

To overcome limitations in the availability of 1,2-dicarbonyl compounds and to expand the diversity of accessible quinoxalines, researchers have successfully employed alternative precursors that serve as dicarbonyl surrogates.[9][18]

  • α-Hydroxyketones (e.g., Benzoin): These precursors enable an elegant one-pot synthesis through an in-situ oxidation-condensation sequence, streamlining the process by avoiding the isolation of the intermediate dicarbonyl.[9][18]

  • α-Haloketones (e.g., Phenacyl Bromides): This versatile route proceeds via a condensation-oxidation mechanism and is particularly effective for accessing 2-substituted and 2,3-disubstituted quinoxalines under mild conditions.[18]

These alternatives provide greater flexibility and access to a broader range of functionalized quinoxaline derivatives, making them powerful tools in drug discovery and materials science.[18]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline (Route A)

This protocol describes the direct condensation of o-phenylenediamine with benzil.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in 10 mL of ethanol in a 50 mL round-bottom flask.[8]

  • Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum.

  • If necessary, recrystallize the product from hot ethanol to obtain pure 2,3-diphenylquinoxaline.[10]

Protocol 2: Synthesis of Methyl 3-methyl-2-quinoxalinecarboxylate (Route B)

This protocol outlines the two-step synthesis starting from a representative nitroaniline precursor, followed by condensation with methyl pyruvate.

Step 2a: Reduction of 2-Methyl-4-nitroaniline to 3,4-Diaminotoluene

Materials:

  • 2-Methyl-4-nitroaniline (1.0 mmol, 152.1 mg)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.4 mg)

  • Concentrated Hydrochloric Acid (HCl) (2 mL)

  • Ethanol (10 mL)

  • Sodium Hydroxide (NaOH) solution (5 M)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline in 10 mL of ethanol.

  • Add Tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated HCl dropwise while stirring. An exothermic reaction will occur.

  • Heat the mixture to reflux for 1 hour. SnCl₂ in concentrated HCl is a classic and effective reducing agent for aromatic nitro groups.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 5 M NaOH solution until the pH is >10. This neutralizes the acid and precipitates tin hydroxides.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-diaminotoluene. This intermediate is often used directly in the next step without extensive purification.

Step 2b: Cyclocondensation to form Methyl 3-methyl-2-quinoxalinecarboxylate

Materials:

  • 3,4-Diaminotoluene (from Step 2a, ~1.0 mmol)

  • Methyl Pyruvate (1.1 mmol, 112.3 mg)

  • Ethanol:Water (7:3, 10 mL)[10]

Procedure:

  • Dissolve the crude 3,4-diaminotoluene in 10 mL of a 7:3 ethanol:water mixture in a 50 mL round-bottom flask.

  • Add methyl pyruvate to the solution and stir at room temperature.[10] The use of an α-ketoester directly leads to the formation of a quinoxaline-2-carboxylate derivative.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, add 20 mL of water to the mixture to precipitate the product.[10]

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from hot ethanol for further purification.

Conclusion

While the classical condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains the gold standard for quinoxaline synthesis due to its efficiency and simplicity, alternative pathways offer strategic advantages for specific applications.[7][18] The use of a precursor like this compound, although requiring a multi-step sequence, provides a viable route to highly functionalized quinoxaline-2-carboxylates that may not be accessible otherwise. The choice of synthetic strategy must be guided by a careful evaluation of precursor availability, desired substitution patterns, and the overarching goals of efficiency and sustainability. The continued development of green catalysts and one-pot procedures, especially those utilizing dicarbonyl surrogates like α-hydroxyketones and α-haloketones, will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this vital heterocyclic scaffold.[7][13][18]

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Taylor & Francis. [Link]

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). IJIRT. [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Science Alert. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2022). PMC - NIH. [Link]

  • A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). ResearchGate. [Link]

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Bentham Science. [Link]

  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (n.d.). JOCPR. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online. [Link]

  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (n.d.). RSC Publishing. [Link]

  • Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. (2004). ACS Publications. [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. (2005). PubMed. [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). Springer. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing. [Link]

  • Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021). YouTube. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Science Alert. [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. (2019). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, pharmacological application of quinoxaline and its derivative. (n.d.). ijrti. [Link]

Sources

Spectroscopic analysis and confirmation of the structure of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of research and development. The biological activity, efficacy, and safety of a compound are intrinsically linked to its precise three-dimensional architecture. This compound, a substituted N-aryl glycine ester, represents a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of more complex bioactive molecules. The presence of a nitroaromatic scaffold, a common pharmacophore, necessitates rigorous structural elucidation to ensure the desired isomer has been synthesized and to rule out potential impurities that could carry toxicological risks.

This guide provides a comprehensive overview of the spectroscopic techniques employed to confirm the structure of this compound. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical choices and the interpretation of the resulting spectra. We will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a predicted spectroscopic profile based on the analysis of its constituent chemical moieties. This guide is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural confirmation.

Predicted Spectroscopic Profile: A Multi-faceted Approach to Structural Elucidation

Due to the limited availability of published, collated spectroscopic data for this compound, this guide will construct a predicted spectroscopic profile based on well-established principles of spectroscopy and available data for its core fragments: 2-methyl-4-nitroaniline and the methyl aminoacetate group. This predictive approach serves as a powerful tool for researchers, providing a benchmark against which to compare their experimental results.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound comprises a 2-methyl-4-nitrophenyl group linked via an amino bridge to a methyl acetate moiety. This structure suggests a number of key features that should be observable in its spectra:

  • Aromatic Protons: Three distinct protons on the phenyl ring.

  • Amino Proton: An N-H proton.

  • Methylene Protons: A CH₂ group adjacent to the amino group and the carbonyl group.

  • Ester Methyl Protons: A CH₃ group of the methyl ester.

  • Aromatic Methyl Protons: A CH₃ group attached to the phenyl ring.

  • Key Functional Groups: A secondary amine (N-H), a nitro group (NO₂), and an ester carbonyl group (C=O).

The following sections will detail the expected appearance of these features in each spectroscopic technique.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Prediction
H-6 (Aromatic)~8.0d1HLocated ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
H-5 (Aromatic)~7.8dd1HSituated between the nitro and methyl groups, it will be a doublet of doublets due to coupling with H-6 and H-3.
H-3 (Aromatic)~6.8d1HPositioned ortho to the electron-donating amino group, resulting in an upfield shift. It will be a doublet due to coupling with H-5.
N-H (Amino)~5.0 - 6.0br s1HThe chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.
CH₂ (Methylene)~4.2s2HThese protons are adjacent to the nitrogen and the carbonyl group, resulting in a downfield shift. Coupling to the N-H proton may not be observed due to exchange.
O-CH₃ (Ester Methyl)~3.8s3HA characteristic singlet for a methyl ester.
Ar-CH₃ (Aromatic Methyl)~2.2s3HA singlet in the typical region for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of unique carbon environments and their electronic nature. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire the spectrum with broadband proton decoupling. A larger number of scans and a longer relaxation delay are typically needed compared to ¹H NMR.

  • Data Processing: Process the data in a similar manner to ¹H NMR.

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 10 unique carbon atoms, and thus, 10 distinct signals are expected in the ¹³C NMR spectrum.

Carbon Assignment Predicted δ (ppm) Rationale for Prediction
C=O (Ester)~170Typical chemical shift for an ester carbonyl carbon.
C-4 (Aromatic, C-NO₂)~145Attached to the electron-withdrawing nitro group, resulting in a downfield shift.
C-2 (Aromatic, C-CH₃)~135Substituted with a methyl group.
C-1 (Aromatic, C-N)~148Attached to the nitrogen atom, shifted downfield.
C-6 (Aromatic)~125Aromatic CH carbon.
C-5 (Aromatic)~128Aromatic CH carbon.
C-3 (Aromatic)~115Aromatic CH carbon, shifted upfield due to the ortho amino group.
O-CH₃ (Ester Methyl)~52Typical chemical shift for a methyl ester carbon.
CH₂ (Methylene)~45Attached to nitrogen, shifted downfield.
Ar-CH₃ (Aromatic Methyl)~17Typical chemical shift for an aromatic methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Functional Group Predicted Absorption (cm⁻¹) Vibration Mode
N-H (Secondary Amine)3350 - 3450 (sharp)N-H stretch
C-H (Aromatic)3000 - 3100C-H stretch
C-H (Aliphatic)2850 - 3000C-H stretch
C=O (Ester)1735 - 1750 (strong)C=O stretch
C=C (Aromatic)1450 - 1600C=C stretch
NO₂ (Nitro)1500 - 1550 and 1300 - 1350 (strong)Asymmetric and symmetric N-O stretch
C-N1250 - 1350C-N stretch
C-O (Ester)1000 - 1300C-O stretch

The presence of a strong absorption band around 1740 cm⁻¹ (C=O), two strong bands for the nitro group, and a sharp peak around 3400 cm⁻¹ (N-H) would be highly indicative of the target structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization technique that typically yields the molecular ion peak, while EI can cause more extensive fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₀H₁₂N₂O₄.

  • Molecular Ion (M⁺): The calculated molecular weight is 224.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 225.09 would likely be the base peak.

  • Key Fragmentation Patterns: Under EI-MS, characteristic fragments would be expected. For example, loss of the methoxy group (-OCH₃) would result in a fragment at m/z 193. Loss of the entire methyl acetate moiety could also be observed. The mass spectrum of 2-methyl-4-nitroaniline shows prominent ions at m/z 152 (molecular ion), 106, and 77, which could also appear in the fragmentation pattern of the target molecule.[1][2]

Workflow for Spectroscopic Analysis and Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Elucidation cluster_data_interp Data Interpretation cluster_confirmation Final Confirmation Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Groups Confirmed (N-H, C=O, NO₂) IR->IR_Data HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR MS_Data Molecular Weight Confirmed (m/z = 224.21) MS->MS_Data HNMR_Data Proton Environment Mapped HNMR->HNMR_Data CNMR_Data Carbon Skeleton Confirmed CNMR->CNMR_Data Structure_Confirmed Structure Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed HNMR_Data->Structure_Confirmed CNMR_Data->Structure_Confirmed

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.